molecular formula C21H20N2O4 B3674264 N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3674264
M. Wt: 364.4 g/mol
InChI Key: NDGBDOHEIUWUKO-UHFFFAOYSA-N
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Description

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a phenyl group, and a dimethylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,3-dimethylphenoxyacetic acid: This intermediate is synthesized through the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2,3-dimethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Acylation of 3-aminophenylfuran-2-carboxamide: The acyl chloride is reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide: Shares a similar structure but with a benzamide group instead of a furan ring.

    N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide: Another similar compound with slight variations in the phenoxyacetyl moiety.

Uniqueness

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to its benzamide analogs

Properties

IUPAC Name

N-[3-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-6-3-9-18(15(14)2)27-13-20(24)22-16-7-4-8-17(12-16)23-21(25)19-10-5-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGBDOHEIUWUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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